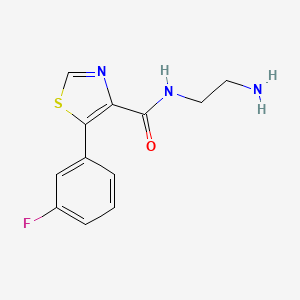

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide

説明

The compounds I found are “2-(2-aminoethyl)-N-(4-chloro-3-fluorophenyl)-1,3-thiazole-4-carboxamide” and "2-(2-aminoethyl)-N-[2-(3-fluorophenyl)ethyl]-1,3-thiazole-4-carboxamide" . They share some structural similarities with the compound you mentioned.

Molecular Structure Analysis

The molecular structures of these compounds can be found in the provided links . They consist of a thiazole ring attached to an aminoethyl group and a fluorophenyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are listed in the provided links .科学的研究の応用

Kinase Inhibitors for Oncology

The discovery of substituted thiazole-5-carboxamides as potent Src/Abl kinase inhibitors demonstrates their significant antiproliferative activity against various tumor cell lines. A particular compound, identified for its robust in vivo activity and favorable pharmacokinetic profile, was highlighted for its potential in oncology indications due to complete tumor regressions observed in a chronic myelogenous leukemia model with low toxicity at multiple dose levels (Lombardo et al., 2004).

Antimicrobial and Antiurease Activities

Research into hybrid molecules containing penicillanic or cephalosporanic acid moieties revealed compounds with good to moderate antimicrobial activity against tested microorganisms and notable antiurease activity. This study underscores the potential of integrating thiazole structures into molecules for enhanced biological activity (Başoğlu et al., 2013).

Anti-anoxic Activity

A study focused on the synthesis of 2-aminothiazoles and 2-thiazolecarboxamides reported compounds with anti-anoxic (AA) activity in mice, suggesting potential applications in protecting the brain from oxygen deprivation. One compound, in particular, demonstrated more potent AA activity than other tested compounds, offering insights into structure-activity relationships for cerebral protection agents (Ohkubo et al., 1995).

IMP Dehydrogenase Inhibition

The synthesis of thiazole-4-carboxamide adenine dinucleotide (TAD), identified as an inhibitor of IMP dehydrogenase, showcases another application area. TAD's synthesis represents a critical step in exploring compounds for their potential to inhibit enzymes involved in nucleotide biosynthesis, a pathway important for cancer and viral infections research (Gebeyehu et al., 1983).

Solid-Phase Synthesis Methodologies

The development of solid-phase synthesis methods for creating substituted benzodiazepines demonstrates the importance of thiazole compounds in medicinal chemistry. This research contributes to the broader field of drug discovery by providing efficient methods for synthesizing complex molecules (Lee et al., 1999).

Safety And Hazards

特性

IUPAC Name |

N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3OS/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14/h1-3,6-7H,4-5,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKBPXUWGMKLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155590 | |

| Record name | Ro 41-1049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide | |

CAS RN |

127500-84-9 | |

| Record name | Ro 41-1049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127500849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 41-1049 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RO-41-1049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y4916ZJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

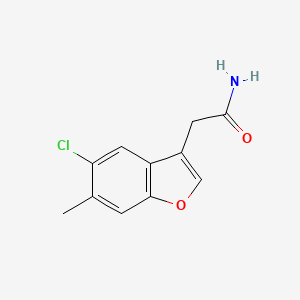

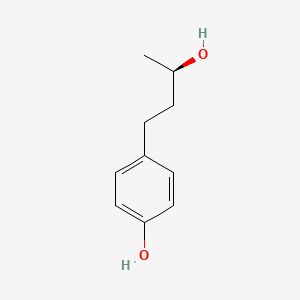

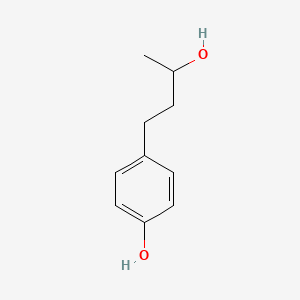

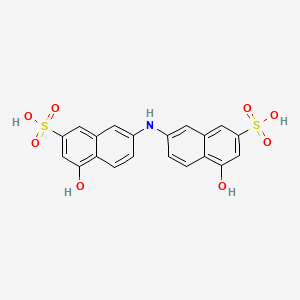

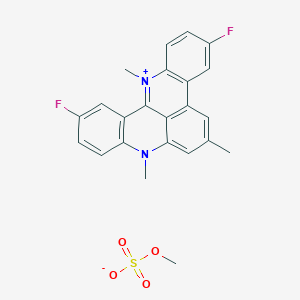

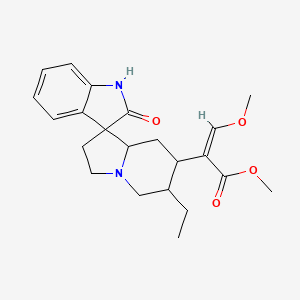

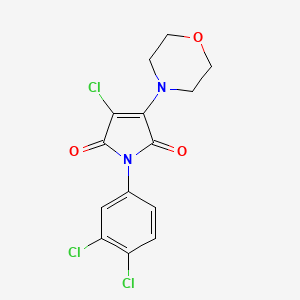

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)